molecular formula C10H18BrNO2 B2691439 tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate CAS No. 1545706-29-3

tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate

Cat. No.: B2691439
CAS No.: 1545706-29-3
M. Wt: 264.163
InChI Key: XTRAFPXGOUQBGP-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a bromomethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazomethane derivative reacts with an alkene in the presence of a zinc-copper couple.

    Bromomethylation: The cyclopropyl ring is then bromomethylated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Carbamate Formation: The final step involves the reaction of the bromomethylcyclopropyl derivative with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the bromomethylation step to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced using hydrogenation catalysts to remove the bromine atom, resulting in the formation of the corresponding methyl derivative.

    Oxidation Reactions: Oxidation of the cyclopropyl ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to ring-opening and formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

Major Products Formed

    Substitution: Formation of azido derivatives, thiol derivatives, or ethers depending on the nucleophile used.

    Reduction: Formation of tert-butyl N-{[1-(methyl)cyclopropyl]methyl}carbamate.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is explored in medicinal chemistry for the development of new pharmaceuticals. Its unique structure can be modified to create analogs with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.

Industry

In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to form stable carbamate derivatives makes it useful in the development of compounds with prolonged activity.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{[1-(chloromethyl)cyclopropyl]methyl}carbamate
  • tert-Butyl N-{[1-(iodomethyl)cyclopropyl]methyl}carbamate
  • tert-Butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Uniqueness

tert-Butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro or iodo analogs. This makes it particularly useful in reactions requiring a strong leaving group, such as nucleophilic substitutions.

Properties

IUPAC Name

tert-butyl N-[[1-(bromomethyl)cyclopropyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAFPXGOUQBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545706-29-3
Record name tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate
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